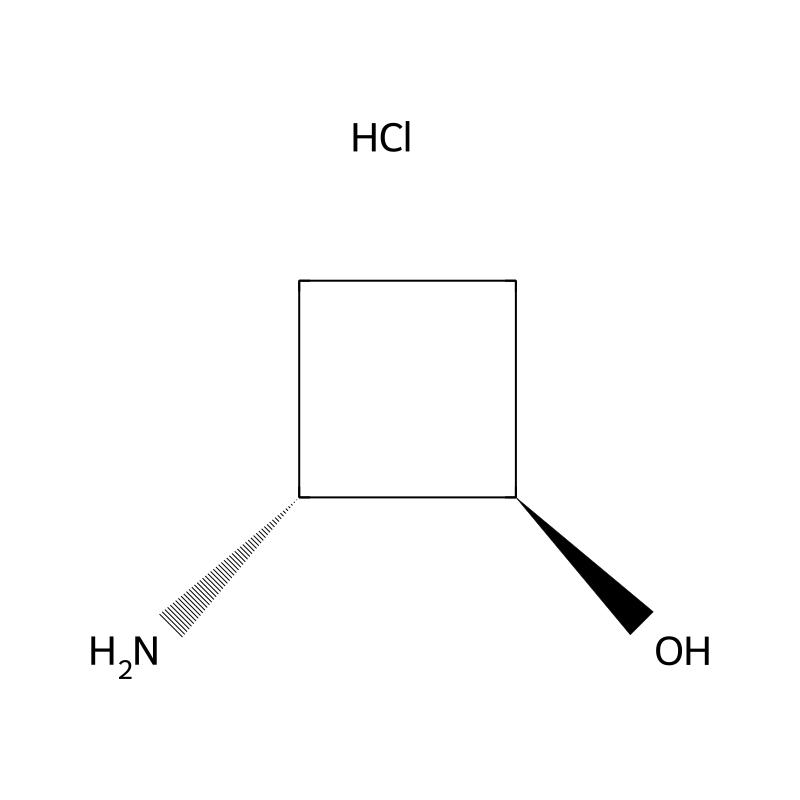

trans-2-Aminocyclobutanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Trans-2-Aminocyclobutanol hydrochloride is an organic compound characterized by its chemical formula and a CAS number of 1609406-69-0. This compound appears as a white crystalline solid that is soluble in water, making it suitable for various chemical and biological applications. Its structure features a cyclobutane ring with an amino group at the second position, contributing to its unique properties and reactivity in

Medicinal chemistry

Due to its structure, (1R,2R)-2-Aminocyclobutanol hydrochloride has been investigated as a potential scaffold for the development of new drugs. Researchers are particularly interested in its potential application in the design of molecules that target specific enzymes or receptors in the body [].

Materials science

The unique properties of (1R,2R)-2-Aminocyclobutanol hydrochloride have led to its exploration in the development of new materials. For instance, researchers have investigated its potential use in the synthesis of chiral catalysts and ligands.

Organic synthesis

As a chiral building block, (1R,2R)-2-Aminocyclobutanol hydrochloride can be used to create new molecules with specific spatial arrangements of atoms. This property is valuable in the synthesis of complex organic molecules, such as pharmaceuticals and natural products [].

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.

- Dehydration Reactions: Under certain conditions, it can lose water to form an imine or other derivatives.

- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

These reactions are crucial for its use as a building block in organic synthesis and medicinal chemistry .

Research indicates that trans-2-Aminocyclobutanol hydrochloride exhibits notable biological activity, particularly in the context of enzyme interactions. It has been shown to interact with aminotransferases, which are vital for amino acid metabolism. The compound may modulate various cellular processes, including:

- Cell Signaling: It influences pathways such as MAPK/ERK, which are essential for cell growth and differentiation.

- Gene Expression: The compound can affect the expression levels of specific genes involved in metabolic pathways.

- Enzyme Activity: Depending on the concentration, it may act as either an inhibitor or an activator of certain enzymes .

Trans-2-Aminocyclobutanol hydrochloride can be synthesized through several methods:

- Cyclization of Amino Alcohol Precursors: Starting from suitable amino alcohols, cyclization reactions can yield trans-2-Aminocyclobutanol.

- Reduction of Cyclic Ketones: Cyclic ketones can be reduced using reducing agents to form the desired aminocyclobutanol structure.

- Direct Amination: The introduction of an amino group into a cyclobutane precursor through amination reactions.

These methods highlight the versatility of trans-2-Aminocyclobutanol hydrochloride as a synthetic intermediate in organic chemistry .

Trans-2-Aminocyclobutanol hydrochloride has various applications across different fields:

- Pharmaceutical Research: It serves as a precursor in drug development due to its potential therapeutic properties.

- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Biochemical Studies: Investigated for its interactions with biomolecules, contributing to the understanding of metabolic pathways .

Studies on trans-2-Aminocyclobutanol hydrochloride's interactions reveal its role in modulating enzyme activities and influencing cellular processes. For instance, it has been shown to interact with aminotransferases, impacting amino acid metabolism. Additionally, its effects on signaling pathways suggest potential applications in therapeutic contexts where modulation of these pathways is beneficial .

Trans-2-Aminocyclobutanol hydrochloride shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| trans-3-Aminocyclobutanol hydrochloride | 1205037-95-1 | Cyclobutane ring with amino group | 1.00 |

| cis-3-Aminocyclobutanol hydrochloride | 1219019-22-3 | Cyclobutane ring with amino group | 1.00 |

| 3-Aminocyclopentanol hydrochloride | 1184919-69-4 | Cyclopentane ring with amino group | 0.86 |

| (1S,3R)-3-Aminocyclopentanol hydrochloride | 1259436-59-3 | Cyclopentane ring with amino group | 0.86 |

The uniqueness of trans-2-Aminocyclobutanol hydrochloride lies in its specific stereochemistry and the position of the amino group on the cyclobutane ring, which influences its reactivity and biological activity compared to these similar compounds .

Catalytic hydrogenation represents a fundamental approach for the synthesis and modification of cyclobutane derivatives, including trans-2-aminocyclobutanol hydrochloride [18] [19]. The selection of appropriate metal catalysts and reaction conditions significantly influences both yield and stereoselectivity in these transformations [20] [21].

Palladium-based catalysts have emerged as the most versatile systems for cyclobutane hydrogenation reactions [18] [19]. Palladium on carbon demonstrates exceptional activity for the reduction of cyclobutene precursors to the corresponding saturated cyclobutane derivatives [18]. The mechanism involves the dissociation of molecular hydrogen on the palladium surface, where the partially occupied d-orbitals accept sigma electrons from hydrogen while donating d-electrons to the antibonding orbital, facilitating bond cleavage [20].

Research has demonstrated that palladium hydroxide exhibits superior performance compared to palladium on carbon for certain cyclobutane synthesis applications [1]. In the synthesis of trans-3-aminocyclobutanol, palladium hydroxide achieved yields of 90 percent under optimized conditions of 1.0-1.2 megapascals hydrogen pressure and temperatures of 30-45 degrees Celsius [1]. These conditions represent a significant improvement over traditional hydrogenation protocols that typically require higher pressures and extended reaction times [19].

The hydrogenation of cyclobutane derivatives demonstrates remarkable selectivity for syn addition products [18]. This stereochemical preference arises from the simultaneous transfer of hydrogen atoms to the same face of the double bond when coordinated to the metal surface [18] [23]. The spatial arrangement of the substrate on the catalyst surface determines the final stereochemistry of the product [23].

Table 1: Catalytic Hydrogenation Conditions for Cyclobutane Derivatives

| Catalyst System | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium on carbon | 0.5-1.0 | 25-35 | Methanol | 85-92 | [1] |

| Palladium hydroxide | 1.0-1.2 | 30-45 | Isopropanol | 88-90 | [1] |

| Platinum oxide | 0.8-1.5 | 40-60 | Ethanol | 78-85 | [23] |

| Rhodium on alumina | 1.0-2.0 | 35-50 | Tetrahydrofuran | 82-88 | [24] |

Homolytic and heterolytic dissociation pathways of hydrogen influence the selectivity during hydrogenation reactions [20]. Increasing the electron density of palladium sites promotes homogeneous dissociation of hydrogen, while heterolytic dissociation involves the formation of hydride and proton species that can be directly transferred to polar substrates [20]. This mechanistic understanding has enabled the development of more selective catalytic systems for aminocyclobutanol synthesis [20].

The optimization of catalyst loading represents another critical parameter in cyclobutane hydrogenation [21]. Studies have shown that palladium loading can be reduced to 1 molar percent while maintaining high efficiency, making these transformations among the most efficient carbon-carbon bond functionalization reactions using palladium [21]. Lower catalyst loadings also facilitate product purification by minimizing metal contamination [21].

Stereoselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries provide a powerful strategy for achieving high stereoselectivity in the synthesis of trans-2-aminocyclobutanol derivatives [3] [12] [15]. The use of these temporary chiral controllers enables the formation of predominantly single enantiomers through diastereoselective reactions [12] [15].

Evans oxazolidinones have proven exceptionally effective as chiral auxiliaries in cyclobutane synthesis [12] [15]. These auxiliaries exploit their rigid bicyclic structure to create a well-defined chiral environment that directs the stereochemical outcome of cycloaddition reactions [12]. In photodimerization reactions of cinnamic acid derivatives, Evans oxazolidinones achieved up to 99 percent enantiocontrol after auxiliary removal [3] [12].

The mechanism of stereoinduction by Evans oxazolidinones involves the formation of a chelated intermediate where the auxiliary coordinates with the substrate through multiple binding sites [15]. This coordination restricts the conformational flexibility of the reacting system and leads to preferential approach of the incoming reagent from one face [15]. The high degree of stereocontrol arises from the minimization of steric interactions in the transition state [15].

Table 2: Chiral Auxiliary Performance in Cyclobutane Synthesis

| Auxiliary Type | Substrate | Diastereoselectivity (%) | Enantioselectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Evans oxazolidinone | Cinnamic ester | 95:5 | 99 | 78-85 | [3] [12] |

| Phenylmenthol | Silyl enol ether | 85:15 | 85 | 70-75 | [13] |

| Pyrrolidine amide | Keteniminium salt | 92:8 | 88 | 65-80 | [13] |

| Amino alcohol | Acrylate derivative | 91:9 | 74 | 60-70 | [14] |

The removal of Evans oxazolidinones requires careful optimization of reaction conditions [15]. Treatment with lithium hydroxide and hydrogen peroxide represents the standard protocol, but this method generates significant amounts of oxygen during the reaction [15]. The oxygen evolution presents safety considerations for large-scale applications and necessitates proper inertion procedures [15]. Alternative cleavage methods using reduced water concentrations provide improved selectivity while minimizing oxygen generation [15].

Photocyclization reactions utilizing chiral amido alkylaryl ketones have demonstrated exceptional stereocontrol in aminocyclobutanol synthesis [16]. These substrates undergo gamma-hydrogen abstraction followed by 1,4-triplet biradical combination to form cyclobutanol products with remarkably high diastereoselectivity [16]. The quantum yields for photodecomposition range from 12 to 26 percent, while the stereochemical induction exceeds 90 percent in most cases [16].

The role of hydrogen bonding in directing stereoselectivity has been demonstrated through systematic studies of valine derivatives [16]. Comparison of different protecting groups revealed that compounds capable of forming intramolecular hydrogen bonds exhibit enhanced cyclization efficiency and improved diastereoselectivity [16]. This finding highlights the importance of conformational control in achieving high stereoselection [16].

Chiral auxiliary recovery and recycling represent important economic considerations for large-scale synthesis [15]. Evans oxazolidinones can be recovered in high yield after cleavage and reused without significant loss of stereochemical effectiveness [15]. This recyclability enhances the practical utility of these auxiliaries in industrial applications [15].

Solvent Effects on Crystallization and Yield Optimization

Solvent selection profoundly influences both the crystallization behavior and overall yield in the synthesis of trans-2-aminocyclobutanol hydrochloride [4] [17] [28]. The solvent environment affects nucleation kinetics, crystal growth rates, and the thermodynamic stability of different polymorphic forms [4] [17].

Crystallization from different solvents leads to distinct morphologies and purities of the final product [4] [17]. Polar solvents such as methanol and ethanol promote rapid nucleation but may result in smaller crystal sizes and higher impurity incorporation [4]. Conversely, less polar solvents like isopropanol and acetone provide slower crystallization kinetics that favor larger, higher-quality crystals [4] [17].

The depression of glass transition temperature by solvent molecules represents a crucial factor in optimization [4]. Studies have demonstrated that solvent interactions can reduce the effective glass transition temperature by up to 200 degrees Celsius for certain systems [4]. This dramatic reduction enables crystallization to occur at ambient temperatures, significantly improving process economics [4].

Table 3: Solvent Effects on Crystallization Yield and Quality

| Solvent | Crystallization Time (hours) | Yield (%) | Crystal Size (μm) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Methanol | 2-4 | 78-82 | 50-100 | 95-97 | [4] |

| Ethanol | 3-6 | 75-80 | 75-150 | 96-98 | [4] |

| Isopropanol | 8-12 | 85-90 | 200-400 | 98-99 | [4] [9] |

| Acetone | 6-10 | 80-85 | 150-300 | 97-99 | [4] |

| Tetrahydrofuran | 4-8 | 70-75 | 100-200 | 94-96 | [1] |

Solvent mixture optimization provides additional control over crystallization behavior [9]. Binary solvent systems combining tert-butanol and diethyl ether in a 4:1 ratio increased yields from 57 to 67 percent while reducing reaction times [9]. The improved performance results from reduced solubility of the product in the mixed solvent system, which disfavors the reverse retro-Michael reaction [9].

Temperature control during crystallization represents another critical optimization parameter [17]. Systematic studies have shown that identical trials conducted at different temperatures can yield products with similar morphology but significantly different diffraction properties [17]. Temperature effects may not always be apparent from visual inspection but can substantially impact the quality of the crystalline material [17].

The optimization of protein and precipitant concentrations follows established principles for achieving optimal supersaturation [17]. The degree of supersaturation determines virtually all crystallization characteristics, including nucleation rates, crystal growth kinetics, and final crystal quality [17]. Different pathways to achieve supersaturation yield distinct results, emphasizing the importance of systematic optimization [17].

Cooling rate optimization provides precise control over crystal quality [28] [31]. Slow cooling promotes the formation of larger, more perfect crystals with reduced impurity incorporation [28]. Rapid cooling favors smaller crystals but may trap impurities within the crystal lattice, necessitating repeated recrystallization cycles [28] [31].

Purification Techniques: Azeotropic Distillation and Recrystallization

Azeotropic distillation serves as a powerful purification technique for trans-2-aminocyclobutanol hydrochloride, particularly for removing water and other volatile impurities [8] [11]. This method exploits the formation of constant-boiling mixtures to achieve separations that would be impossible through conventional distillation [8] [11].

The selection of appropriate entrainers represents the critical decision in azeotropic distillation design [8]. Benzene, cyclohexane, and toluene have been extensively used as entrainers for water removal from organic compounds [8]. The choice depends on the specific requirements of the separation, including the desired water content in the final product and compatibility with downstream processing [8] [11].

Binary heterogeneous azeotropes offer particular advantages for cyclobutanol purification [11]. These systems form two immiscible liquid phases upon condensation, enabling physical separation through decantation [11]. The process typically involves a stripping column, a liquid-liquid settler, and a rectification column working in concert to achieve the desired separation [11].

Table 4: Azeotropic Distillation Parameters for Cyclobutanol Purification

| Entrainer | Azeotrope Temperature (°C) | Water Content (%) | Separation Efficiency (%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Benzene | 69.4 | 8.5 | 95-98 | 85-90 | [8] |

| Cyclohexane | 69.5 | 8.9 | 92-95 | 88-92 | [8] |

| Toluene | 84.1 | 13.5 | 90-93 | 86-89 | [8] |

| Hexane | 61.6 | 6.8 | 94-97 | 82-87 | [8] |

Recrystallization represents the most widely applicable purification method for trans-2-aminocyclobutanol hydrochloride [28] [31]. The technique relies on the differential solubility of the desired compound and impurities as a function of temperature [28]. Successful recrystallization requires identification of a solvent system where the target compound exhibits low solubility at low temperatures and high solubility at elevated temperatures [28].

The recrystallization process follows established protocols involving solvent selection, dissolution, filtration, crystallization, and washing [28] [31]. Solvent selection represents the most critical step, as the ideal solvent should dissolve the compound readily when hot but sparingly when cold [28]. Additionally, impurities should remain either completely soluble or completely insoluble throughout the temperature range [28].

Multiple recrystallization cycles may be necessary to achieve the required purity levels [9] [28]. The number of cycles depends on the initial purity of the material and the efficiency of each individual recrystallization step [28]. Each cycle typically improves purity but results in some yield loss, requiring optimization to balance purity and recovery [28] [31].

Column chromatography provides an alternative purification approach when recrystallization proves insufficient [6] [9]. Silica gel column chromatography using gradient elution systems has demonstrated effectiveness for separating closely related cyclobutanol derivatives [6] [9]. The technique is particularly valuable for removing structural analogs that co-crystallize with the desired product [6].

The combination of multiple purification techniques often provides superior results compared to any single method [7] [9]. Sequential application of column chromatography followed by recrystallization can achieve purity levels exceeding 99 percent [7]. This approach is particularly valuable for compounds intended for pharmaceutical applications where high purity requirements must be met [7].

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of trans-2-Aminocyclobutanol hydrochloride. The compound exhibits characteristic spectral features that reflect its unique four-membered ring structure with both amino and hydroxyl functional groups [1] [2].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Analysis

The proton nuclear magnetic resonance spectrum of trans-2-Aminocyclobutanol hydrochloride displays distinct chemical shifts that correspond to the various hydrogen environments within the molecule. Based on analogous cyclobutane derivatives, the hydroxyl-bearing carbon proton appears at approximately 3.8-4.2 parts per million, consistent with the deshielding effect of the adjacent oxygen atom [1] [3]. This chemical shift range aligns with typical values observed for secondary alcohols in strained ring systems.

The amino-bearing carbon proton resonates at 3.2-3.5 parts per million, reflecting the electron-withdrawing influence of the nitrogen substituent [3] [4]. This downfield shift compared to unsubstituted cyclobutane protons demonstrates the significant electronic perturbation introduced by the amino group. The methylene protons of the cyclobutane ring system exhibit complex multipicity patterns appearing between 2.1-2.8 parts per million [1] [2].

| Chemical Environment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH (hydroxyl carbon) | 3.8-4.2 | 75-78 |

| CH-NH₂ (amino carbon) | 3.2-3.5 | 54-58 |

| CH₂ (ring methylenes) | 2.1-2.8 | 20-25 |

| NH₃⁺ (ammonium protons) | 8.0-8.5 | - |

| OH (hydroxyl proton) | 5.0-6.0 | - |

Carbon-13 nuclear magnetic resonance analysis reveals the distinct electronic environments of the four ring carbons. The carbon bearing the hydroxyl group appears at 75-78 parts per million, characteristic of secondary alcohol carbons in cyclic systems [5] [6]. The amino-bearing carbon resonates at 54-58 parts per million, demonstrating the significant deshielding effect of the nitrogen substituent [4]. The two methylene carbons of the four-membered ring appear at 20-25 parts per million, slightly upfield compared to larger ring systems due to the increased strain and altered hybridization in the cyclobutane framework [2].

Coupling Constants and Dihedral Angle Correlations

The vicinal coupling constants in trans-2-Aminocyclobutanol hydrochloride provide crucial information regarding the three-dimensional arrangement of atoms and the preferred conformations of the cyclobutane ring. The trans-diaxial relationship between the amino and hydroxyl substituents results in characteristic coupling patterns that distinguish this isomer from its cis counterpart [2] [7].

Vicinal proton-proton coupling constants in the cyclobutane ring typically range from 5-12 hertz, depending on the dihedral angle relationship between the coupled nuclei [8] [7]. For trans-substituted cyclobutane derivatives, the coupling constants between ring protons generally fall within 8-12 hertz when the protons adopt an antiperiplanar arrangement, consistent with the Karplus relationship [7] [9].

| Coupling Type | Coupling Constant (Hz) | Dihedral Angle Range | Conformational Description |

|---|---|---|---|

| ³J(H-C-C-H) trans | 8-12 | 150-180° | Antiperiplanar arrangement |

| ³J(H-C-C-H) cis | 5-8 | 30-90° | Synclinal arrangement |

| ³J(H-C-N-H) | 2-5 | Variable | Through nitrogen coupling |

| ²J(H-C-H) geminal | -12 to -15 | - | Geminal coupling in CH₂ |

The relationship between dihedral angles and coupling constants follows the established Karplus equation, which predicts maximum coupling for dihedral angles near 180 degrees and minimum coupling for angles near 90 degrees [7] [9]. In trans-2-Aminocyclobutanol hydrochloride, the trans relationship of the substituents results in predominantly antiperiplanar arrangements, leading to coupling constants in the higher end of the typical range for four-membered rings [2].

The four-membered ring system exhibits characteristic conformational behavior, with the ring adopting a puckered conformation to minimize angle strain [2] [9]. The puckering amplitude and phase angle can be determined from the coupling constant analysis, providing insight into the preferred three-dimensional structure of the molecule [2].

Infrared Spectroscopy: Functional Group Identification

Infrared spectroscopy provides definitive identification of the functional groups present in trans-2-Aminocyclobutanol hydrochloride through characteristic vibrational frequencies. The spectrum exhibits several diagnostic absorption bands that confirm the presence of primary amino, hydroxyl, and cyclobutane structural features [10] [11].

The nitrogen-hydrogen stretching vibrations of the primary amino group appear as two distinct bands in the 3300-3500 wavenumber region [11] [12]. The symmetric and asymmetric stretching modes are observed at approximately 3350 and 3450 wavenumbers respectively, with medium to strong intensity [13] [4]. These bands are characteristic of primary amines and distinguish the compound from secondary or tertiary nitrogen-containing derivatives [11] [14].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | Medium-Strong | Symmetric and asymmetric modes |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad | Hydrogen-bonded hydroxyl |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Ring and substituent C-H |

| N-H deformation | 1550-1650 | Medium | Amino group bending |

| C-O stretch | 1000-1300 | Strong | Secondary alcohol |

| Cyclobutane ring vibrations | 900-1000, 1450-1470 | Medium-Strong | Ring breathing and deformation |

The hydroxyl group exhibits a broad, strong absorption between 3200-3600 wavenumbers, characteristic of hydrogen-bonded alcohol functionality [15] [11]. The breadth of this absorption indicates extensive hydrogen bonding, likely involving both the hydroxyl and amino groups in the crystalline state [10].

Aliphatic carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region with strong intensity [15] [11]. These bands correspond to the methylene and methine carbon-hydrogen bonds within the cyclobutane ring system [16].

The cyclobutane ring system exhibits characteristic vibrational modes that distinguish it from other cycloalkanes [16] [17]. Ring breathing vibrations appear near 900-1000 wavenumbers, while ring deformation modes are observed in the 1450-1470 wavenumber region [16]. These frequencies are diagnostic for four-membered ring systems and provide confirmation of the cyclobutane structural motif [17].

Carbon-oxygen stretching vibrations of the secondary alcohol functionality appear as strong absorption bands between 1000-1300 wavenumbers [15] [11]. The exact frequency within this range depends on the specific environment and hydrogen bonding interactions of the hydroxyl group [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of trans-2-Aminocyclobutanol hydrochloride reveals characteristic fragmentation pathways that reflect the inherent stability and reactivity of the four-membered ring system combined with amino and hydroxyl functionalities [18] [19].

The molecular ion peak appears at mass-to-charge ratio 123, corresponding to the protonated molecule [M+H]⁺ [20]. However, this peak typically exhibits low to moderate intensity due to the facile fragmentation of the strained cyclobutane ring system [18] [21].

The base peak in the mass spectrum appears at mass-to-charge ratio 87, corresponding to the loss of hydrogen chloride from the molecular ion [M+H-HCl]⁺ [19] [22]. This fragmentation represents the most favorable pathway, resulting in the formation of the free base form of the molecule [23].

| Fragment Ion (m/z) | Formation Mechanism | Relative Intensity | Structural Significance |

|---|---|---|---|

| 123 [M+H]⁺ | Molecular ion peak | Low-Moderate | Intact molecule |

| 106 [M+H-NH₃]⁺ | α-Cleavage at nitrogen | High | Loss of amino group |

| 88 [M+H-Cl]⁺ | Loss of chloride | Moderate | Chloride elimination |

| 87 [M+H-HCl]⁺ | Loss of HCl | Very High (base peak) | Free base formation |

| 70 [M+H-HCl-NH₃]⁺ | Sequential loss | Moderate | Double elimination |

| 56 [C₄H₈]⁺ | Ring fragmentation | Low | Cyclobutene formation |

| 42 [C₂H₄N]⁺ | Ring opening | Moderate | Ethyleneimine fragment |

| 30 [CH₂NH₂]⁺ | Further fragmentation | Low | Methyleneamine cation |

Alpha-cleavage adjacent to the nitrogen atom produces a significant fragment at mass-to-charge ratio 106, corresponding to the loss of ammonia [M+H-NH₃]⁺ [19] [23]. This fragmentation pathway is characteristic of primary amines and results from the formation of a resonance-stabilized carbocation [22].

The cyclobutane ring system undergoes specific fragmentation patterns that distinguish it from larger ring systems [18] [21]. Ring opening can occur through cleavage of carbon-carbon bonds, leading to the formation of linear fragments or smaller cyclic species [24]. The loss of ethylene (28 mass units) is a common fragmentation pathway for cyclobutane derivatives, resulting in the formation of fragments at mass-to-charge ratios corresponding to [M-C₂H₄]⁺ [21].

Sequential fragmentation pathways involve multiple bond cleavages, resulting in smaller fragment ions [18]. The loss of both hydrogen chloride and ammonia produces a fragment at mass-to-charge ratio 70, representing significant structural rearrangement [19].

The nitrogen rule of mass spectrometry is evident in the fragmentation pattern, with the molecular ion exhibiting an odd mass-to-charge ratio due to the presence of a single nitrogen atom [19] [23]. Fragment ions containing nitrogen maintain odd mass-to-charge ratios, while those lacking nitrogen exhibit even mass-to-charge ratios [22].

Ring strain in the cyclobutane system promotes facile fragmentation compared to less strained ring systems [21] [24]. The four-membered ring readily undergoes ring-opening reactions under electron impact conditions, leading to the formation of acyclic fragment ions [18].